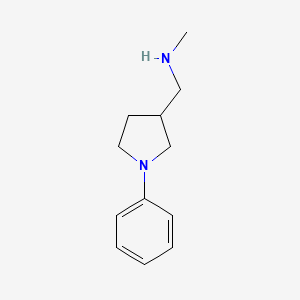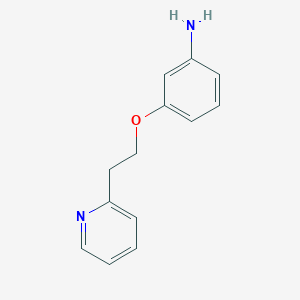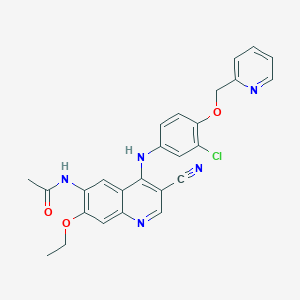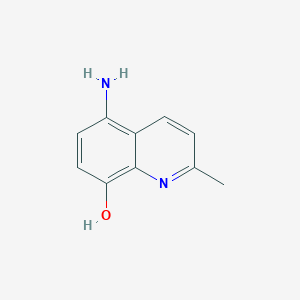![molecular formula C6H4BrN3 B3167054 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 916213-53-1](/img/structure/B3167054.png)
4-Bromo-5H-pyrrolo[3,2-d]pyrimidine
Vue d'ensemble
Description
“4-Bromo-5H-pyrrolo[3,2-d]pyrimidine” is a chemical compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain a pyrrole ring and a pyrimidine ring . They have been studied for many years as potential lead compounds for the development of antiproliferative agents .
Synthesis Analysis
The synthesis of pyrrolo[3,2-d]pyrimidines has been the subject of numerous studies . Various methods have been reported, including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . For instance, one method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine and subsequent construction of an annellated pyrrolo ring .Applications De Recherche Scientifique
1. Synthesis of Pyrrolopyrimidine Nucleosides
4-Bromo-5H-pyrrolo[3,2-d]pyrimidine has been utilized in the synthesis of various pyrrolopyrimidine nucleosides, demonstrating its potential in the field of antibiotic development. A significant study in this area showed the conversion of 4-chloro-7-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine to its 5-bromo derivative, which is a key step in the synthesis of compounds like 5-bromotubercidin. This synthesis process has implications in the exploration of biochemical properties of these nucleosides (Hinshaw et al., 1969).
2. Biochemical Properties and Biological Effects
Research has focused on the biochemical properties and biological effects of 5-bromotubercidin, a derivative of 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine. This compound has shown to interfere with cellular processes, revealing its potential as a metabolic probe in cell-virus relationship studies. It has displayed selective inhibition of DNA-dependent RNA synthesis and distinct effects on cellular DNA-directed and viral RNA-directed RNA synthesis, highlighting its potential in antiviral research (Brdar & Reich, 2008).
3. Application in Total Synthesis of Alkaloids
4-Bromo-5H-pyrrolo[3,2-d]pyrimidine has been used in the synthesis of natural alkaloids like variolin B. The selective and sequential palladium-mediated functionalization of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives demonstrates the compound's versatility in organic synthesis and its role in developing complex molecular structures found in natural products (Baeza et al., 2010).
4. Potential Anti-Cancer Therapeutics
Studies on N-5 Substituted Pyrrolo[3,2-d]pyrimidines, related to 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine, have revealed their potential as anti-cancer therapeutics. These compounds have been analyzed for their effects on DNA and RNA alkylators, providing insights into their mechanism of action against tumor cells (Cawrse et al., 2019).
5. Synthesis of Folate Receptor-Specific Inhibitors
The compound has been employed in the synthesis of folate receptor-specific inhibitors. These inhibitors have shown selective targeting and inhibition of tumor cells, offering a promising approach for the development of antitumor agents (Deng et al., 2008).
6. Development of Antiviral Compounds
4-Bromo-5H-pyrrolo[3,2-d]pyrimidine derivatives have been explored for their antiviral properties. The synthesis of these derivatives and their evaluation against human cytomegalovirus and herpes simplex virus showcase the compound's relevance in the development of new antiviral drugs (Gupta et al., 1989).
Propriétés
IUPAC Name |
4-bromo-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEGPOBSICWSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CN=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671974 | |
| Record name | 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
916213-53-1 | |
| Record name | 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3166988.png)

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3166998.png)



amine](/img/structure/B3167025.png)






